molecular formula C13H13FN2O2 B2947838 ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate CAS No. 478249-05-7

ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate

Cat. No.: B2947838
CAS No.: 478249-05-7
M. Wt: 248.257
InChI Key: NTAJUQPNSBROOI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and an ethenyl group

Preparation Methods

The synthesis of ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate typically involves the reaction of ethyl glycinate with 4-fluorobenzaldehyde and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[(4-fluorophenyl)amino]acetate: This compound lacks the cyano and ethenyl groups, which may result in different chemical reactivity and biological activity.

    Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity that are not observed in other similar compounds.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-2-18-13(17)9-16-8-11(7-15)10-3-5-12(14)6-4-10/h3-6,8,16H,2,9H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAJUQPNSBROOI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC=C(C#N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN/C=C(\C#N)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326835
Record name ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-05-7
Record name ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.